molecular formula C14H12N6O3 B7824579 4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid

Cat. No.: B7824579
M. Wt: 312.28 g/mol
InChI Key: JOAQINSXLLMRCV-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the following steps:

    Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase.

    Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase, which converts the linear dextrins into cyclic dextrins.

    Purification: The resulting cyclodextrins are purified through crystallization and separation techniques.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic processes. The key steps include:

    Starch Liquefaction: Starch is mixed with water and heated to form a gelatinized solution.

    Enzymatic Conversion: Cyclodextrin glycosyltransferase is added to the solution to catalyze the formation of cyclodextrins.

    Separation and Purification: The cyclodextrins are separated from the reaction mixture using techniques such as precipitation, filtration, and chromatography.

    Crystallization: The purified cyclodextrins are crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Cyclodextrins can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with modified solubility and stability properties.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

    Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.

    Biology: They are used to enhance the solubility and stability of biological molecules, such as proteins and nucleic acids.

    Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds.

    Industry: They are used in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes. Similar compounds include:

    Calixarenes: These are cyclic oligomers of phenol and formaldehyde, which also form inclusion complexes but have different structural properties.

    Cucurbiturils: These are macrocyclic molecules that form inclusion complexes with guest molecules, similar to cyclodextrins, but have a different cavity size and shape.

    Crown Ethers: These are cyclic compounds that can encapsulate metal ions, but they do not form inclusion complexes with organic molecules as effectively as cyclodextrins.

Cyclodextrins are unique in their ability to enhance the solubility and stability of a wide range of guest molecules, making them highly versatile in various scientific and industrial applications.

Properties

IUPAC Name

4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAQINSXLLMRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
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4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
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4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
Reactant of Route 4
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
Reactant of Route 5
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid
Reactant of Route 6
4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid

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